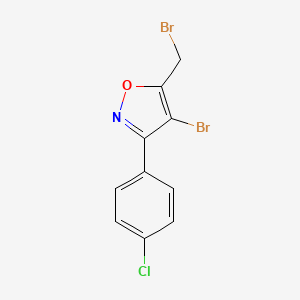

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole

説明

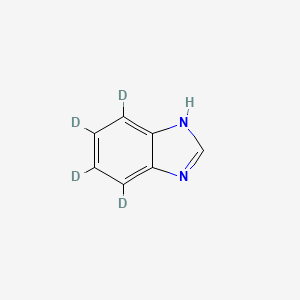

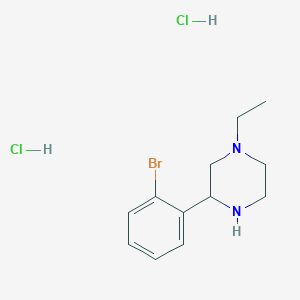

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound with a fused oxazole ring system. Let’s break down its structure:

- 4-Bromo : Indicates the presence of a bromine atom at the 4-position.

- 5-(bromomethyl) : Refers to a methyl group attached to the 5-position, which itself bears a bromine atom.

- 3-(4-chlorophenyl) : The 3-position contains a phenyl ring substituted with a chlorine atom.

- 1,2-oxazole : The core structure is an oxazole ring, consisting of a five-membered ring containing one oxygen and one nitrogen atom.

Molecular Structure Analysis

The molecular formula of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is C~11~H~6~Br~2~ClNO~2~ . The molecular weight is approximately 325.5 g/mol . The compound’s structure combines aromatic rings (phenyl and oxazole) with halogen substituents, imparting both reactivity and potential pharmacological properties.

Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, we can anticipate several possibilities:

- Halogen Exchange : The bromine atoms may undergo substitution reactions with other halogens (e.g., iodine or fluorine).

- Ring-Opening Reactions : The oxazole ring could participate in ring-opening reactions, leading to diverse derivatives.

- Cross-Coupling Reactions : Researchers might explore Suzuki, Heck, or Buchwald-Hartwig couplings to functionalize the phenyl ring.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely exhibits a melting point within a specific range (experimental data required).

- Solubility : Solubility in various solvents (e.g., organic solvents, water) impacts its practical use.

- Stability : Stability under different conditions (light, temperature, pH) affects storage and handling.

科学的研究の応用

Synthesis of Extended Oxazoles

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole serves as a reactive scaffold for the synthesis of extended oxazole molecules. These scaffolds can undergo various substitution reactions to prepare alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, showcasing their versatility in creating a diverse set of compounds. The bromomethyl analogue, in particular, offers a more reactive alternative for C-alkylation, facilitating the synthesis of complex oxazole derivatives like Oxaprozin (Patil & Luzzio, 2016).

Regioselective Synthesis

A straightforward and efficient method for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrates the compound's role in regioselective synthesis. This method relies on the reaction of 2-aryl-4,5-dimethyl-1,3-oxazoles with N-bromosuccinimide or N-chlorosuccinimide under mild conditions, yielding halomethyl isomers with high regioselectivity (Yamane, Mitsudera, & Shundoh, 2004).

Cross-Coupling Reactions

The synthesis and utility of 4-bromomethyl-2-chlorooxazole as a building block for cross-coupling reactions are highlighted in research. This novel oxazole compound enables the synthesis of 2,4-disubstituted oxazoles through palladium-catalyzed Stille or Suzuki coupling reactions, showing selectivity for the bromomethyl position and allowing for further functionalization at the chloro position in subsequent steps (Young, Smith, & Taylor, 2004).

Application in Antimicrobial Compounds

The compound is also a precursor in synthesizing novel triazole derivatives with antimicrobial properties. Research into N2-hydroxymethyl and N2-aminomethyl derivatives of triazoles, incorporating the 4-bromophenyl and 3-chlorophenyl groups, has shown promise in creating compounds with significant antibacterial activity against various bacterial strains, underscoring its potential in developing new antimicrobial agents (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).

Safety And Hazards

- Toxicity : Assessing toxicity requires experimental data. Halogenated compounds can be hazardous.

- Handling Precautions : Researchers should follow standard laboratory safety protocols.

- Environmental Impact : Disposal and environmental effects need consideration.

将来の方向性

- Biological Evaluation : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

- Structure-Activity Relationship (SAR) : Derive analogs to explore structure-activity correlations.

- Synthetic Optimization : Develop efficient synthetic routes for scalability.

- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.

特性

IUPAC Name |

4-bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2ClNO/c11-5-8-9(12)10(14-15-8)6-1-3-7(13)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKYXKCBSIFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 129947236 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)

![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)

![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)

![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)